molecular formula C17H14N2O B11080509 (5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11080509
M. Wt: 262.30 g/mol
InChI Key: JOZCFICHYYODPN-PTNGSMBKSA-N
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Description

(5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones This compound is characterized by its unique structure, which includes a benzylidene group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-methylbenzaldehyde with 2-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolone ring or the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a different position of the methyl group on the benzylidene ring.

    (5Z)-5-(3-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a chlorine substituent instead of a methyl group.

    (5Z)-5-(3-methylbenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one: Similar structure with an additional methyl group on the phenyl ring.

Uniqueness

(5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

(4Z)-4-[(3-methylphenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C17H14N2O/c1-12-6-5-7-13(10-12)11-15-17(20)19-16(18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,19,20)/b15-11-

InChI Key

JOZCFICHYYODPN-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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